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Compound of Interest

Compound Name: Lsd1-IN-31

Cat. No.: B15584282

Get Quote

Disclaimer: Extensive searches for a specific compound designated "Lsd1-IN-31" in publicly

available scientific literature and patent databases did not yield any specific information. It is

possible that this is an internal research compound name that has not been disclosed or a

placeholder. This guide has been constructed based on a comprehensive review of well-

characterized LSD1 inhibitors to provide a representative and in-depth technical overview of

the target specificity and selectivity profile of a potent and selective LSD1 inhibitor, referred to

herein as a representative compound.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a detailed examination of the target engagement, specificity, and

selectivity of a representative Lysine-Specific Demethylase 1 (LSD1) inhibitor. The document

includes quantitative data, detailed experimental methodologies, and visual representations of

key processes to facilitate a thorough understanding of its biochemical and cellular profile.

Biochemical Profile: Potency and Selectivity
The primary target of the representative inhibitor is the flavin adenine dinucleotide (FAD)-

dependent amine oxidase, LSD1 (also known as KDM1A), a key enzyme in chromatin
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modification.[1] The inhibitor demonstrates potent and reversible inhibition of LSD1's

demethylase activity.

Table 1: In Vitro Inhibitory Activity against LSD1
Target Assay Type IC50 (nM) Ki (nM)

Mode of
Inhibition

Human LSD1 HTRF Assay 15 8
Reversible, Non-

competitive

Human LSD1
Peroxidase-

Coupled Assay
25 - Reversible

The selectivity of the inhibitor was assessed against other FAD-dependent enzymes, including

the closely related homolog LSD2 (KDM1B) and monoamine oxidases A and B (MAO-A and

MAO-B). The representative compound exhibits high selectivity for LSD1.

Table 2: Selectivity Profile against Related Amine
Oxidases

Target Assay Type IC50 (µM)
Selectivity Fold (vs.
LSD1 HTRF IC50)

Human LSD2 HTRF Assay > 100 > 6667

Human MAO-A Amplex Red Assay > 200 > 13333

Human MAO-B Amplex Red Assay > 200 > 13333

Cellular Profile: Target Engagement and Anti-
proliferative Activity
The cellular activity of the representative inhibitor was evaluated to confirm target engagement

in a cellular context and to assess its functional consequences.

Table 3: Cellular Activity and Target Engagement
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Cell Line Assay Type Endpoint IC50 (µM)

MV4-11 (AML)
Cell Viability

(CellTiter-Glo)
Proliferation 0.5

Kasumi-1 (AML)
Cell Viability

(CellTiter-Glo)
Proliferation 0.8

NCI-H526 (SCLC)
Cell Viability

(CellTiter-Glo)
Proliferation 1.2

HEK293T
Cellular Thermal Shift

Assay (CETSA)
Target Engagement -

Experimental Protocols
LSD1 Homogeneous Time-Resolved Fluorescence
(HTRF) Assay
This biochemical assay measures the demethylase activity of LSD1 by detecting the removal of

a methyl group from a biotinylated histone H3 peptide substrate.

Materials:

Recombinant human LSD1 enzyme

Biotinylated H3K4me1 peptide substrate

SA-XL665 (Streptavidin-XL665)

Anti-H3K4me0-Eu(K) (Europium cryptate-labeled antibody specific for the unmethylated

product)

Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-

20

384-well low volume white plates

Protocol:
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Prepare serial dilutions of the inhibitor in DMSO.

Add 2 µL of the inhibitor solution or DMSO (control) to the assay plate.

Add 4 µL of LSD1 enzyme solution (final concentration 1 nM) to each well.

Incubate for 15 minutes at room temperature.

Add 4 µL of H3K4me1 peptide substrate solution (final concentration 200 nM).

Incubate for 60 minutes at room temperature.

Add 5 µL of the detection mixture containing SA-XL665 and Anti-H3K4me0-Eu(K).

Incubate for 60 minutes at room temperature in the dark.

Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm

and 665 nm).

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine IC50 values from dose-

response curves.

Plate Preparation
Enzymatic Reaction Detection

1. Add Inhibitor/DMSO 2. Add LSD1 Enzyme

Pre-incubation
15 min

3. Add H3K4me1 Substrate 4. Incubate 60 min 5. Add HTRF Detection Reagents 6. Incubate 60 min 7. Read Plate

Click to download full resolution via product page

Fig. 1: HTRF Assay Workflow

LSD1 Peroxidase-Coupled Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1

demethylation reaction.
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Materials:

Recombinant human LSD1 enzyme

H3K4me2 peptide substrate

Horseradish Peroxidase (HRP)

Amplex Red reagent

Assay Buffer: 50 mM Tris-HCl pH 7.5

96-well black, clear bottom plates

Protocol:

Prepare serial dilutions of the inhibitor in DMSO.

To each well, add 50 µL of a reaction mixture containing LSD1 enzyme (50 nM), HRP (1

U/mL), and Amplex Red (50 µM) in assay buffer.

Add 1 µL of the inhibitor solution or DMSO.

Pre-incubate for 15 minutes at room temperature.

Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate (10 µM).

Measure the fluorescence intensity (excitation 530-560 nm, emission 590 nm) every minute

for 30 minutes in a kinetic plate reader.

Determine the reaction rate (slope of the linear portion of the curve).

Calculate the percent inhibition relative to the DMSO control and determine IC50 values.
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Fig. 2: Peroxidase-Coupled Assay Principle

Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells by measuring the thermal

stabilization of the target protein upon ligand binding.

Materials:

Cell line of interest (e.g., MV4-11)

Complete cell culture medium

PBS (Phosphate-Buffered Saline)

Lysis Buffer with protease inhibitors
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Antibodies for Western Blotting (anti-LSD1, anti-GAPDH)

Protocol:

Culture cells to 80-90% confluency.

Treat cells with the inhibitor or DMSO (vehicle control) for 2 hours.

Harvest, wash, and resuspend cells in PBS.

Aliquot cell suspensions into PCR tubes.

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal

cycler, followed by cooling for 3 minutes at room temperature.

Lyse the cells by three freeze-thaw cycles.

Centrifuge at 20,000 x g for 20 minutes at 4°C to separate soluble and precipitated proteins.

Collect the supernatant (soluble fraction).

Analyze the amount of soluble LSD1 at each temperature by Western Blotting.

A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates

target stabilization and engagement.
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Start: Cell Culture

Treat cells with Inhibitor or DMSO

Harvest and resuspend cells

Heat aliquots to different temperatures

Lyse cells (Freeze-Thaw)

Centrifuge to separate soluble/precipitated proteins

Collect supernatant (soluble fraction)

Analyze soluble LSD1 by Western Blot

Generate melting curves and compare shifts

Click to download full resolution via product page

Fig. 3: CETSA Experimental Workflow
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Signaling Pathway Context
LSD1 functions within larger protein complexes, most notably the CoREST complex, to

regulate gene expression.[2] By demethylating mono- and di-methylated histone H3 at lysine 4

(H3K4me1/2), LSD1 typically leads to transcriptional repression of target genes.[3] Inhibition of

LSD1 is expected to reverse this repression, leading to the re-expression of tumor suppressor

genes and the induction of differentiation programs in cancer cells.

CoREST Repressor Complex

LSD1

CoREST HDAC1/2 H3K4me0
(Inactive Chromatin)

Demethylation

LSD1 Inhibitor

Inhibition

H3K4me1/2
(Active Chromatin)

Target Gene Repression

Cellular Differentiation Apoptosis

Click to download full resolution via product page

Fig. 4: LSD1 Signaling and Point of Inhibition

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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